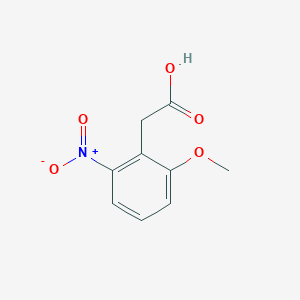

2-Methoxy-6-nitrophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-8-4-2-3-7(10(13)14)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZXCZMODVFKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340379 | |

| Record name | 2-Methoxy-6-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-28-2 | |

| Record name | 2-Methoxy-6-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20876-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-nitrophenylacetic acid, with the Chemical Abstracts Service (CAS) number 20876-28-2 , is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a phenyl ring functionalized with a methoxy, a nitro, and an acetic acid group, makes it a molecule of interest in organic synthesis and medicinal chemistry. The electronic properties of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety. This guide provides a comprehensive overview of the known properties, synthesis, safety considerations, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.

| Property | Value | Source |

| CAS Number | 20876-28-2 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | Not definitively reported; likely a solid | |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported | |

| Solubility | Not definitively reported; likely soluble in organic solvents |

Synthesis and Chemical Reactions

Proposed Synthetic Pathway: Nitration of 2-Methoxyphenylacetic Acid

The most logical precursor for the synthesis of this compound is 2-Methoxyphenylacetic acid (CAS 93-25-4).[3] The synthesis would involve the regioselective nitration of the aromatic ring.

Reaction Scheme:

A proposed synthetic route for this compound.

Causality of Experimental Choices:

The methoxy (-OCH₃) group is an ortho-, para-directing activator, while the acetic acid (-CH₂COOH) group is a weak deactivator and also ortho-, para-directing. The nitration of 2-methoxyphenylacetic acid would likely yield a mixture of isomers. The steric hindrance from the acetic acid side chain might influence the regioselectivity of the nitration, potentially favoring the introduction of the nitro group at the less hindered para position (to the methoxy group) or the ortho position (position 6). Achieving high selectivity for the 6-nitro isomer could be challenging and may require careful optimization of reaction conditions, such as temperature, reaction time, and the choice of nitrating agent. A patent for the synthesis of the similar compound, 2-methyl-3-nitrophenylacetic acid, utilizes a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures, which could be a starting point for developing a protocol for the target molecule.[4]

Potential Subsequent Reactions

The functional groups present in this compound offer several avenues for further chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which is a common transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[5]

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6]

The broader class of nitrophenylacetic acids and their derivatives are utilized in several areas:

-

Precursors for Heterocyclic Synthesis: These compounds are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[5] The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other reagents, can lead to the formation of various ring systems.

-

Enzyme Inhibition Studies: The structural features of nitrophenylacetic acids make them suitable candidates for investigation as enzyme inhibitors. For instance, related methoxy-substituted compounds have been studied for their potential as cyclooxygenase (COX) inhibitors.[7]

-

Intermediates in Drug Synthesis: The functional groups on this compound allow for its incorporation into more complex molecules with potential therapeutic applications. Aromatic nitro compounds are key components in a variety of drugs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 20876-28-2) indicates that the compound is considered irritating to the eyes, respiratory system, and skin.[1] General safety precautions for handling similar aromatic nitro compounds should be strictly followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest its utility as a precursor for the synthesis of more complex molecules, including potentially biologically active heterocyclic compounds. Further research is needed to fully elucidate its physical and chemical properties, develop robust synthetic protocols, and explore its biological activity. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

References

-

Material Safety Data Sheet. This compound. [Link]

-

PubChem. 2-Methoxyphenylacetic acid. [Link]

- Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

Fujisawa, S., et al. "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo, vol. 21, no. 2, 2007, pp. 279-86. [Link]

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. fishersci.ie [fishersci.ie]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxy-6-nitrophenylacetic acid, a key organic building block. Given the specificity of this particular isomer, this document synthesizes confirmed data with expert analysis based on established chemical principles for related compounds, offering a robust resource for its application in research and development.

Core Molecular Profile

This compound is a substituted phenylacetic acid derivative. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the phenyl ring makes it a versatile intermediate for organic synthesis.

Physicochemical Properties

A summary of the core identifying information for this compound is presented below. It is important to note that while the molecular formula and weight are confirmed, experimental data such as a definitive melting point is not widely published and may vary based on the purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| CAS Number | 20876-28-2 | [1][2] |

| Appearance | (Predicted) White to yellow crystalline solid | General knowledge of similar compounds |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto the aromatic ring of 2-methoxyphenylacetic acid would proceed via an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a theoretical procedure based on general methods for the nitration of substituted phenylacetic acids.[3][4] It is crucial that this procedure be optimized and validated in a laboratory setting.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyphenylacetic acid in a suitable solvent such as acetic anhydride or dichloromethane.

-

Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 1 to 3 hours.

-

Workup: Quench the reaction by pouring it over crushed ice. The product may precipitate out of solution.

-

Purification: The crude product can be purified by filtration and recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted side products.

-

Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the nitrating agent.

-

Acid Catalyst: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Analytical Characterization (Predicted)

The identity and purity of this compound would be confirmed using standard analytical techniques. Below are the predicted spectroscopic signatures based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,6-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carboxylic acid carbon, the carbons of the aromatic ring (with those attached to the electron-withdrawing nitro group shifted downfield), the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid.

-

A C=O stretch from the carboxylic acid.

-

Asymmetric and symmetric N-O stretches from the nitro group.

-

C-O stretches from the methoxy and carboxylic acid groups.

-

C-H stretches from the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Applications in Drug Development and Medicinal Chemistry

Nitrophenylacetic acids are valuable building blocks in medicinal chemistry due to their utility in the synthesis of a wide range of heterocyclic compounds.[5][6]

Role as a Synthetic Intermediate

The functional groups of this compound offer several handles for chemical modification:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This amino group can then be used to construct various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

-

Carboxylic Acid Chemistry: The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules.

-

Cyclization Reactions: The proximity of the acetic acid side chain and the substituents on the ring can facilitate intramolecular cyclization reactions to form fused ring systems.

Caption: Synthetic utility in drug discovery.

The strategic placement of the methoxy and nitro groups influences the electronic properties and reactivity of the molecule, making it a potentially valuable precursor for the synthesis of novel drug candidates.

Safety and Handling

As with all nitrated aromatic compounds, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is predicted to be an irritant. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

Physical and chemical properties of 2-Methoxy-6-nitrophenylacetic acid

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

Introduction: Situating this compound in Modern Research

This compound is a substituted phenylacetic acid derivative, a class of compounds that serves as a crucial scaffold in medicinal chemistry and organic synthesis. The strategic placement of the methoxy and nitro groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate for constructing more complex molecular architectures. Phenylacetic acid derivatives, in general, are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and are explored for their potential as anticancer and enzyme-inhibiting agents[1][2].

This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural attributes, reactivity, analytical characterization, and safe handling protocols, offering field-proven insights to support its application in a laboratory setting.

Part 1: Core Molecular and Physical Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent selection, and reaction parameters.

Chemical Identity

-

IUPAC Name: 2-(2-Methoxy-6-nitrophenyl)acetic acid

-

CAS Number: 20876-28-2[3]

-

Molecular Formula: C₉H₉NO₅[3]

-

Molecular Weight: 211.17 g/mol [3]

-

Chemical Structure:

Figure 1: 2D Structure of this compound.

Physicochemical Data Summary

Quantitative physical data for this specific isomer is not widely published. The table below summarizes known information and provides context from closely related isomers. It is crucial for researchers to determine these properties experimentally for the specific batch in use.

| Property | Value / Observation | Source / Context |

| Physical State | Solid. | [3] |

| Appearance | Likely a yellow solid, typical for nitroaromatic compounds. | Based on related isomer 2-(2-Methoxy-4-nitrophenyl)acetic acid[4]. |

| Melting Point | Data not available. For context, the related isomer 2-(4-Methoxy-2-nitrophenyl)acetic acid melts at 157-158°C[5]. | N/A |

| Boiling Point | Data not available. Predicted to be high; for example, the bp of 2-(4-Methoxy-2-nitrophenyl)acetic acid is predicted at 396.0°C at 760 mmHg[5]. | N/A |

| Solubility | Insoluble in water, but soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in aqueous solutions is pH-dependent due to the carboxylic acid group[1]. | General property of phenylacetic acids[1][6]. |

| Storage Condition | Sealed in a dry environment at room temperature. | [3] |

Part 2: Chemical Reactivity and Synthetic Considerations

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the substituted aromatic ring.

Reactions of the Carboxylic Acid Moiety

The acetic acid side chain is a primary site for chemical modification.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester via Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄)[7]. This is a fundamental reaction for creating prodrugs or modifying solubility.

-

Amide Formation: Reaction with amines, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields the corresponding amides. This is a cornerstone of peptide synthesis and the creation of bioactive molecules.

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle.

-

Reduction to Amine: The nitro group can be reduced to an amine (aniline derivative) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This resulting amino group is a key precursor for forming heterocyclic structures through intramolecular cyclization[2]. For instance, the complete reduction of a nitrophenylacetic acid can lead to an aniline that subsequently cyclizes to form a lactam[2].

Electrophilic Aromatic Substitution

The phenyl ring's reactivity towards electrophiles is influenced by the existing substituents.

-

The methoxy group (-OCH₃) is a strong activating, ortho, para-director.

-

The nitro group (-NO₂) is a strong deactivating, meta-director.

-

The acetic acid group (-CH₂COOH) is a weakly deactivating, ortho, para-director.

The combined effect of these groups makes further substitution complex, but the positions ortho and para to the activating methoxy group are the most likely sites for electrophilic attack, provided steric hindrance is not prohibitive.

Synthesis Pathway

A common route to substituted nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid precursor[8][9]. The synthesis of this compound would logically start from 2-methoxyphenylacetic acid.

Causality in Synthesis: The choice of a nitrating agent and controlled temperature is critical. A mixture of nitric acid and sulfuric acid is standard for nitrating aromatic rings. The reaction must be cooled to prevent over-nitration and side reactions, a common precaution for activated rings[8].

Part 3: Analytical Characterization Workflow

Accurate characterization is essential to confirm the identity and purity of the synthesized or procured compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard and powerful method for this purpose.

Recommended Protocol: HPLC-MS Analysis

This protocol provides a robust self-validating system for the analysis of nitrophenylacetic acid derivatives.

Objective: To determine the purity and confirm the molecular weight of this compound.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Perform serial dilutions to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

-

Prepare a sample solution at a concentration of ~10 µg/mL.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating aromatic compounds[10].

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for ensuring the carboxylic acid is protonated, leading to better peak shape.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be 10% B to 90% B over 15 minutes. This ensures that any impurities with different polarities are effectively separated.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength where the nitro-aromatic chromophore absorbs, typically around 254 nm or 280 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which has an expected m/z of 210.16.

-

Scan Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Data Interpretation:

-

The HPLC chromatogram will indicate the purity of the sample by the relative area of the main peak.

-

The mass spectrum corresponding to the main peak should show a prominent ion at m/z 210.16, confirming the identity of the compound.

Part 4: Safety, Handling, and Disposal

Working with any chemical requires strict adherence to safety protocols. The information below is derived from safety data sheets for closely related nitroaromatic and phenylacetic acid compounds.

Hazard Identification

-

Hazard Statements: Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4][11].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[12]. If dust is generated, use an approved N95 respirator[13].

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[12]. Ensure eyewash stations and safety showers are readily accessible[14].

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[12][14].

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[12].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[12].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[12].

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[12].

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[12]. Do not let the product enter drains.

References

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Hoffman Fine Chemicals. (n.d.). CAS 415912-52-6 | 2-(2-Methoxy-4-nitrophenyl)acetic acid.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.

- CymitQuimica. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 2-Methoxyphenylacetic acid.

- PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid.

- BLDpharm. (n.d.). 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid 98%.

- Eurofins. (2021, May 24). Analytical Method Summaries.

- SpectraBase. (n.d.). Acetic acid, 2-methoxy-5-nitrophenyl ester.

- Solubility of Things. (n.d.). p-Methoxyphenylacetic acid.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Benchchem. (n.d.). 2-(3-Methoxy-2-nitrophenyl)acetic Acid.

- SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline on Newcrom R1 HPLC column.

- Organic Syntheses. (n.d.). Phenylacetic acid.

- NIST. (n.d.). 2-Methoxyphenylacetic acid, TMS derivative.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid 98%.

- Hoffman Fine Chemicals. (n.d.). CAS 415912-52-6 | 2-(2-Methoxy-4-nitrophenyl)acetic acid.

- Chem-Impex. (n.d.). 2-Nitrophenylacetic acid.

- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.

- Biosynth. (n.d.). 2-Methoxyphenylacetic acid.

- Sigma-Aldrich. (n.d.). 2-(4-Methoxy-2-nitrophenyl)acetic acid.

- Fisher Scientific. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid, 95%, Thermo Scientific Chemicals.

- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

- Thermo Fisher Scientific. (n.d.). 2-Nitrophenylacetic acid, 99%.

- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid.

- Sigma-Aldrich. (n.d.). 2-Nitrophenylacetic acid 98%.

- PubChem. (n.d.). (4-Nitrophenyl)acetic acid.

- PubChem. (n.d.). 4-Methoxyphenylacetic Acid.

- Royal Society of Chemistry. (n.d.). Reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-(4-Methoxy-2-nitrophenyl)acetic acid | 20876-30-6 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]

- 8. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Separation of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

2-Methoxy-6-nitrophenylacetic acid chemical structure and IUPAC name

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a methoxy group, and a nitro group in a specific ortho- and meta-arrangement—renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, potential applications, and safety protocols, designed to support professionals in research and development.

Chapter 1: Chemical Identity and Structure Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and developmental workflows. This chapter details the precise nomenclature, structure, and key physicochemical properties of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-Methoxy-6-nitrophenyl)acetic acid .

Commonly encountered synonyms and identifiers include:

-

2-Methoxy-6-nitrobenzeneacetic acid

-

CAS Number: 20876-28-2[1]

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with an acetic acid moiety, at position 2 with a methoxy group, and at position 6 with a nitro group. The ortho-positioning of the bulky methoxy and nitro groups relative to the acetic acid side chain introduces significant steric hindrance, which can influence the molecule's reactivity and conformational preferences.

Caption: Chemical structure of 2-(2-Methoxy-6-nitrophenyl)acetic acid.

Key Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Chapter 2: Synthesis and Mechanistic Insights

While multiple synthetic routes may be conceived, a common and logical approach involves the nitration of a commercially available precursor. This section outlines a plausible synthesis pathway, explains the rationale behind the procedural steps, and provides a representative experimental protocol.

Proposed Synthesis Pathway: Nitration of 2-Methoxyphenylacetic acid

The synthesis of this compound can be efficiently achieved through the electrophilic aromatic substitution (nitration) of 2-Methoxyphenylacetic acid. The methoxy group is a strong activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The combined directing effects favor substitution at the positions ortho and para to the methoxy group. Due to steric hindrance from the acetic acid group at the adjacent position, nitration is expected to occur preferentially at the other ortho position (C6) and the para position (C4).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard nitration procedures for similar substrates, such as the synthesis of 2-methyl-3-nitrophenylacetic acid[2]. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxyphenylacetic acid (1 equivalent) in acetic anhydride (1.1 equivalents).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Stirring is crucial to ensure uniform temperature.

-

Nitration: Add concentrated nitric acid (1.4-1.6 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of acetic anhydride as a solvent and reagent helps to control the reaction's exothermicity and generates acetyl nitrate in situ, a milder nitrating agent than nitric acid alone.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Purification: The crude product, which may contain the 4-nitro isomer, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Mechanistic Considerations

The key to this synthesis is controlling the regioselectivity of the nitration. The powerful ortho-directing effect of the methoxy group is the primary driver for substitution at the C6 position. The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), which is a less aggressive and more selective nitrating agent. This helps to prevent over-nitration and the formation of unwanted byproducts. The low temperature is critical to control the rate of this highly exothermic reaction and to minimize side reactions.

Chapter 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. This chapter outlines the expected spectroscopic signatures for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet pattern, typically in the range of δ 7.0-8.0 ppm.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group is expected, likely around δ 3.8-4.2 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed, typically around δ 3.9-4.1 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group (C-O), the nitro group (C-N), and the acetic acid group (C-C).

-

Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-O Stretch (Ether): An absorption in the region of 1200-1275 cm⁻¹.

Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 211. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

| Spectroscopic Data | Expected Chemical Shift / Frequency / m/z | Assignment |

| ¹H NMR | δ 10-12 ppm (broad s) | -COOH |

| δ 7.0-8.0 ppm (m) | Ar-H | |

| δ 3.9-4.1 ppm (s) | -OCH₃ | |

| δ 3.8-4.2 ppm (s) | -CH₂- | |

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch |

| 1700-1725 cm⁻¹ (strong) | C=O stretch | |

| 1520-1560 cm⁻¹ (strong) | Asymmetric N-O stretch | |

| 1340-1380 cm⁻¹ (strong) | Symmetric N-O stretch | |

| MS (EI) | m/z = 211 | [M]⁺ |

| m/z = 166 | [M - COOH]⁺ | |

| m/z = 165 | [M - NO₂]⁺ |

Chapter 4: Applications in Research and Drug Development

The utility of this compound lies in its potential as a precursor for more elaborate molecular targets.

Role as a Synthetic Intermediate

This compound is a classic example of a building block. The three functional groups can be selectively manipulated:

-

The nitro group can be reduced to an amine (-NH₂), which can then be used to form amides, participate in cyclization reactions, or be converted into a diazonium salt for further functionalization.

-

The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol.

-

The methoxy group is generally stable but can be cleaved under harsh conditions if necessary.

Potential in Heterocyclic Chemistry

A key application of related nitrophenylacetic acids is in the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the carboxylic acid (or a derivative), can lead to the formation of lactams—core structures in many biologically active molecules. This intramolecular cyclization is a powerful strategy in medicinal chemistry.

Relevance to Bioactive Molecules

While direct applications of this compound itself are not widely documented, derivatives of nitrophenylacetic acids are precursors to various biologically active molecules.[3] They are used in the synthesis of anti-inflammatory agents, enzyme inhibitors, and anticancer agents.[3][4] The strategic placement of the functional groups in this compound makes it an attractive starting material for creating libraries of novel compounds for drug discovery screening.

Chapter 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification

This chemical is considered hazardous and may cause:

Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[7]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[5][6]

-

If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[5][6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

References

- Fisher Scientific. (2024, April 1).

- Sigma-Aldrich. 2-(4-Methoxy-2-nitrophenyl)acetic acid.

- Thermo Fisher Scientific. (2025, September 24).

- CymitQuimica. (2025, August 26).

- BLDpharm. 2-(2-Methoxy-6-nitrophenyl)acetic acid.

- Chem-Impex. 2-Nitrophenylacetic acid.

- Wikipedia. (2-Nitrophenyl)acetic acid.

- Google Patents. (CN101486654A) Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- Puspaningtyas A R. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach.

Sources

- 1. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. [PDF] Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach | Semantic Scholar [semanticscholar.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis Precursors for 2-Methoxy-6-nitrophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxy-6-nitrophenylacetic Acid

This compound is a key organic intermediate whose structural motif is of significant interest in medicinal chemistry and drug development. The presence of the methoxy, nitro, and phenylacetic acid functionalities provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The strategic placement of these groups influences the molecule's electronic properties and steric hindrance, offering multiple avenues for further chemical modifications. This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the synthesis of this important compound, delving into the mechanistic rationale behind each approach and furnishing detailed experimental insights.

Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability and cost of starting materials, desired overall yield, and scalability. This guide will focus on three core precursor-based strategies:

-

Nitration of 2-Methoxyphenylacetic Acid: A direct approach involving the functionalization of a readily available precursor.

-

Side-Chain Elongation of 2-Methoxy-6-nitrotoluene: A robust method that builds the acetic acid moiety onto a pre-functionalized aromatic ring.

-

Homologation of 2-Methoxy-6-nitrobenzaldehyde: A strategy that extends the carbon chain of a benzaldehyde precursor.

The following sections will provide a detailed examination of each of these pathways.

Pathway 1: Regioselective Nitration of 2-Methoxyphenylacetic Acid

This approach is conceptually the most direct, starting from the commercially available 2-methoxyphenylacetic acid.[1][2][3][4] The primary challenge in this pathway lies in controlling the regioselectivity of the electrophilic aromatic substitution (nitration) to achieve the desired 2,6-disubstituted product.

Mechanistic Considerations

The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator due to its strong +R (resonance) effect. The acetic acid moiety (-CH₂COOH) is a deactivating group and a meta-director. Therefore, the nitration of 2-methoxyphenylacetic acid is expected to yield a mixture of isomers, primarily the 4-nitro and 6-nitro products. Achieving a high yield of the desired 6-nitro isomer requires careful selection of nitrating agents and reaction conditions to exploit the subtle differences in steric and electronic effects.

A potential synthetic scheme is as follows:

Caption: Nitration of 2-Methoxyphenylacetic Acid.

Experimental Protocol: Nitration of a Phenylacetic Acid Derivative

Reaction: 2-methylphenylacetic acid + HNO₃/CH₃CO₂O → 2-methyl-3-nitrophenylacetic acid

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.

-

Cool the mixture to 0°C with stirring.

-

Slowly add 98% nitric acid dropwise, maintaining the reaction temperature between -10°C and 10°C.

-

After the addition is complete, continue the reaction for 1-3 hours.

-

The product can be isolated by filtration.

Note: This protocol would require significant optimization to favor the 6-nitro isomer of 2-methoxyphenylacetic acid, likely involving a detailed study of temperature, reaction time, and the specific nitrating agent used.

| Precursor | Key Transformation | Advantages | Disadvantages |

| 2-Methoxyphenylacetic Acid | Nitration | Commercially available starting material | Poor regioselectivity, formation of isomers |

Pathway 2: Side-Chain Elongation of 2-Methoxy-6-nitrotoluene

This pathway offers better control over the substitution pattern of the aromatic ring by starting with a precursor that already contains the desired methoxy and nitro groups in the correct positions. The synthesis then focuses on converting the methyl group into the acetic acid side chain.

Synthesis of the Precursor: 2-Methoxy-6-nitrotoluene

The synthesis of 2-methoxy-6-nitrotoluene can be achieved through the nitration of 2-methoxytoluene.[5] The methoxy group directs the nitration to the ortho and para positions. While a mixture of isomers is possible, the desired 2,6-disubstituted product is a likely component.

Side-Chain Bromination and Cyanation

A common method for converting a methyl group to a phenylacetic acid is through side-chain bromination followed by cyanation and hydrolysis.

Caption: Synthesis via Side-Chain Elongation.

Experimental Protocols

1. Side-Chain Bromination of 2-Methoxy-6-nitrotoluene: Free-radical side-chain bromination of alkylaromatics is a well-established reaction.[6][7]

-

Reagents: N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Solvent: A non-polar solvent like carbon tetrachloride or supercritical carbon dioxide is typically used.[6]

-

Conditions: The reaction is usually carried out under reflux with irradiation by a sunlamp to initiate the radical chain reaction.

2. Cyanation of 2-Methoxy-6-nitrobenzyl Bromide: The resulting benzyl bromide can be converted to the corresponding nitrile by reaction with an alkali metal cyanide.

-

Reagents: Sodium cyanide or potassium cyanide.

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Conditions: The reaction is typically heated to ensure a reasonable reaction rate.

3. Hydrolysis of 2-Methoxy-6-nitrophenylacetonitrile: The final step is the hydrolysis of the nitrile to the carboxylic acid.

-

Reagents: A strong acid such as sulfuric acid or hydrochloric acid, or a strong base like sodium hydroxide.

-

Conditions: The reaction mixture is heated under reflux for several hours. Acidification of the reaction mixture after basic hydrolysis yields the desired carboxylic acid.

| Precursor | Key Transformations | Advantages | Disadvantages |

| 2-Methoxy-6-nitrotoluene | Side-chain bromination, cyanation, hydrolysis | Good control of aromatic substitution pattern | Multi-step process, use of toxic cyanide reagents |

Pathway 3: Homologation of 2-Methoxy-6-nitrobenzaldehyde

This strategy involves the synthesis of 2-methoxy-6-nitrobenzaldehyde as a key intermediate, followed by a one-carbon homologation to introduce the acetic acid side chain.

Synthesis of the Precursor: 2-Methoxy-6-nitrobenzaldehyde

The synthesis of 2-methoxy-6-nitrobenzaldehyde can be achieved by the oxidation of 2-methoxy-6-nitrotoluene. A common method for the oxidation of a methyl group to an aldehyde is through the formation of a diacetate intermediate followed by hydrolysis.[8]

Conversion of Benzaldehyde to Phenylacetic Acid

Several methods can be employed to convert a benzaldehyde to a phenylacetic acid.

1. Strecker Synthesis: The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[9][10][11][12][13] This would produce 2-amino-2-(2-methoxy-6-nitrophenyl)acetic acid, which would then require a deamination step to yield the target molecule.

2. Darzens Condensation: The Darzens condensation of 2-methoxy-6-nitrobenzaldehyde with an α-haloester would yield an α,β-epoxy ester (a glycidic ester).[14][15][16][17][18] Subsequent hydrolysis and decarboxylation can lead to the formation of a phenylacetic acid derivative.

3. Willgerodt-Kindler Reaction: This reaction is suitable for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids.[19][20][21][22][23] This would necessitate starting from 2-methoxy-6-nitroacetophenone.

Caption: Synthesis via Darzens Condensation.

| Precursor | Key Transformations | Advantages | Disadvantages |

| 2-Methoxy-6-nitrobenzaldehyde | Darzens condensation, hydrolysis, decarboxylation | Established methods for homologation | Can be a multi-step process with moderate yields |

| 2-Methoxy-6-nitroacetophenone | Willgerodt-Kindler reaction, hydrolysis | Direct conversion of a ketone to a phenylacetic acid derivative | Requires synthesis of the acetophenone precursor |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several viable pathways, with the choice of precursor being a critical determinant of the overall efficiency and scalability of the process. The side-chain elongation of 2-methoxy-6-nitrotoluene currently presents the most logical and controllable route, despite being a multi-step process. The direct nitration of 2-methoxyphenylacetic acid, while attractive in its simplicity, is hampered by challenges in regioselectivity. The homologation of 2-methoxy-6-nitrobenzaldehyde offers alternative strategies, though they may involve more complex transformations.

Future research in this area could focus on the development of more regioselective nitration catalysts or more efficient one-pot procedures for the conversion of toluene precursors to their corresponding phenylacetic acids. Advances in catalytic direct oxidation of methyl groups to carboxylic acids could also significantly streamline the synthesis of this important intermediate.[24][25][26][27][28]

References

-

Sciencemadness.org. (2007, October 20). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

-

MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from [Link]

- Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050.

-

SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.

- Legnani, L., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Chemistry – An Asian Journal, 17(23), e202200889.

-

MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

-

Survival Technologies. (n.d.). 2-METHOXY-6-NITROTOLUENE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

-

SciSpace. (n.d.). Darzens reaction. Retrieved from [Link]

- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.

-

CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

- Google Patents. (n.d.). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-benzaldehyde-imine. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Side-Chain Bromination. II. Negative Catalytic Effects. Retrieved from [Link]

-

YouTube. (2016, August 2). Synthesis of ortho para nitrotulene. Retrieved from [Link]

-

World Scientific Publishing. (n.d.). Catalytic Oxidation: Principles and Applications : BACK MATTER. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 6-chloro-2-nitrotoluene.

-

PrepChem.com. (n.d.). Preparation of nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

ResearchGate. (n.d.). Aerobic Photo Oxidation of Toluene Derivatives into Carboxylic Acids with Bromine–water Under Catalyst-Free Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Retrieved from [Link]

-

MDPI. (n.d.). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

-

AHH Chemical. (2023, September 18). 2-Methoxyphenylacetic Acid CAS: 93-25-4. Retrieved from [Link]

Sources

- 1. 2-Methoxyphenylacetic acid | 93-25-4 | FM25266 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxyphenylacetic Acid CAS: 93-25-4 [hbhighwin.com]

- 5. survivaltechnologies.in [survivaltechnologies.in]

- 6. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Darzens Reaction [organic-chemistry.org]

- 15. Darzens reaction - Wikipedia [en.wikipedia.org]

- 16. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. Darzens reaction | 400 Publications | 3809 Citations | Top Authors | Related Topics [scispace.com]

- 19. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. scispace.com [scispace.com]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 23. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. worldscientific.com [worldscientific.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

Spectroscopic Unveiling of 2-Methoxy-6-nitrophenylacetic Acid: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the spectroscopic characteristics of 2-Methoxy-6-nitrophenylacetic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document leverages high-quality predicted spectroscopic data, contextualized with established principles of spectroscopic interpretation and comparative analysis with structurally related molecules. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and utilize the spectroscopic signature of this molecule.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic carboxylic acid. The interplay of its functional groups—the methoxy (-OCH₃), nitro (-NO₂), and acetic acid (-CH₂COOH) moieties—on the benzene ring creates a unique electronic and structural environment. Understanding the precise arrangement and interaction of these groups is paramount for predicting its reactivity, designing synthetic pathways, and elucidating its potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this structural elucidation.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A generalized protocol for acquiring NMR data for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within an NMR tube. Complete dissolution is crucial for high-resolution spectra and can be aided by gentle vortexing or sonication.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift, highly dependent on solvent and concentration. |

| ~7.8 | Doublet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. |

| ~7.5 | Triplet | 1H | Aromatic H | This proton is meta to both the nitro and methoxy groups, experiencing a moderate deshielding effect. |

| ~7.1 | Doublet | 1H | Aromatic H | This proton is ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to the other aromatic protons. |

| ~3.9 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the aromatic ring and the carboxylic acid. The chemical shift is influenced by the proximity to the deshielding aromatic ring and carbonyl group. |

| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment, resulting in a characteristic singlet in this region. |

Note: Predicted chemical shifts are estimates and can vary based on the prediction algorithm and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~172 | -C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |

| ~155 | C-OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| ~148 | C-NO₂ | The aromatic carbon bearing the electron-withdrawing nitro group is also significantly deshielded. |

| ~135 | C-CH₂COOH | The aromatic carbon to which the acetic acid moiety is attached. |

| ~130 | Aromatic CH | Aromatic carbon experiencing moderate deshielding. |

| ~120 | Aromatic CH | Aromatic carbon experiencing moderate deshielding. |

| ~110 | Aromatic CH | Aromatic carbon shielded by the adjacent methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group is in a typical range for such functionalities. |

| ~35 | -CH₂- | The methylene carbon of the acetic acid side chain. |

Note: Predicted chemical shifts are estimates and can vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The sample spectrum is then collected. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum of this compound

The predicted IR spectrum reveals characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| ~3100-3000 | C-H stretch | Aromatic | Aromatic C-H stretching vibrations typically appear in this region. |

| ~2950-2850 | C-H stretch | Methylene (-CH₂-) and Methoxy (-OCH₃) | Aliphatic C-H stretching vibrations from the acetic acid side chain and the methoxy group. |

| ~1710 | C=O stretch | Carboxylic acid (-COOH) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1470 | C=C stretch | Aromatic ring | These absorptions are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| ~1530, ~1350 | N-O asymmetric and symmetric stretch | Nitro group (-NO₂) | These two strong absorptions are highly characteristic of the nitro functional group. |

| ~1250 | C-O stretch | Aryl ether (-O-CH₃) and Carboxylic acid (-C-O) | This region will likely contain overlapping signals from the C-O stretching of the methoxy group and the carboxylic acid. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral molecules.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₉H₉NO₅) is 211.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 211.

Molecular Structure and Fragmentation Visualization

Caption: Molecular structure and predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 211 | [M]⁺• | - |

| 194 | [M-OH]⁺ | -OH |

| 166 | [M-COOH]⁺ | -COOH |

| 165 | [M-NO₂]⁺ | -NO₂ |

The fragmentation is likely to be initiated by the loss of labile groups. The loss of a hydroxyl radical (-OH) from the carboxylic acid would result in a fragment at m/z 194. Decarboxylation (loss of -COOH) would lead to a fragment at m/z 166. A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (-NO₂), which would produce a fragment at m/z 165. Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By integrating theoretical principles with predictive data and comparative analysis, researchers are equipped with a foundational understanding of the spectroscopic characteristics of this molecule. This knowledge is crucial for its unambiguous identification, for monitoring its synthesis, and for providing a basis for understanding its chemical behavior in various applications, from materials science to pharmaceutical development. As experimental data for this specific compound becomes available, it will be valuable to compare it with the predictions outlined in this guide to further refine our understanding of its molecular properties.

References

-

NIST Chemistry WebBook: National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

ACD/Labs NMR Predictors: Advanced Chemistry Development, Inc. [Link]

-

ChemDraw: PerkinElmer Informatics. [Link]

Solubility Profiling of 2-Methoxy-6-nitrophenylacetic Acid: A Framework for Researchers in Drug Development

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-6-nitrophenylacetic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust predictive and experimental protocol. By analyzing the molecule's structural attributes and applying established methodologies, researchers can systematically characterize its solubility profile. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for a thorough solubility assessment.

Introduction: The Significance of Solubility

This compound is a substituted phenylacetic acid derivative. Compounds of this class are pivotal as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals. The introduction of methoxy (-OCH₃) and nitro (-NO₂) groups onto the phenylacetic acid backbone significantly alters the molecule's electronic and steric properties, thereby influencing its reactivity and, crucially, its solubility.

A comprehensive understanding of a compound's solubility in different solvent systems is a cornerstone of process chemistry and pharmaceutical science. It informs:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the solution phase.

-

Purification Strategies: Designing effective crystallization and chromatographic purification methods.

-

Formulation Development: Identifying suitable excipients and vehicles for creating stable and bioavailable drug products.[1]

-

Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class of an API, which can guide decisions on bioequivalence studies.[2]

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then present a detailed experimental workflow for its empirical determination.

Theoretical & Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.

Molecular Structure and Functional Group Analysis

The structure of this compound contains several key functional groups that dictate its solubility characteristics:

-

Carboxylic Acid (-COOH): This is a highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be highly dependent on the pH of aqueous media. In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is expected to be significantly more soluble in water.[3][4]

-

Aromatic Ring (Benzene): The phenyl ring is inherently nonpolar and hydrophobic, which tends to decrease water solubility.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which may enhance solubility in polar solvents.

-

Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. Its presence can slightly increase solubility in polar solvents compared to an unsubstituted phenyl ring.[5]

The interplay between the hydrophobic aromatic core and the polar functional groups results in a molecule with mixed polarity. Its solubility will therefore be a nuanced balance of these competing influences.

Caption: Standard experimental workflow for equilibrium solubility determination.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: These protocols incorporate control measures, such as ensuring an excess of solid remains at equilibrium and using a validated analytical method, to ensure the reliability of the results.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This protocol details the determination of solubility in a single solvent system. It should be repeated for each solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a pre-weighed glass vial. An excess is visually confirmed if solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the solvent (e.g., 2.0 mL) to the vial.

-